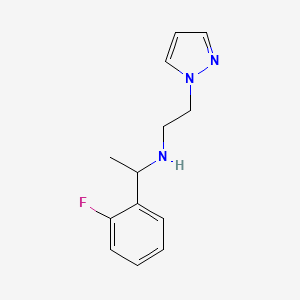
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a naphthyl group at position 3 and two phenyl groups at positions 1 and 5
Métodos De Preparación
The synthesis of 3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves multicomponent reactions. One common method is the condensation of 2-naphthol, benzaldehyde, and phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared to other similar compounds, such as:
2-naphthol: A precursor in the synthesis of the compound, known for its use in the production of dyes and pigments.
Phenylhydrazine: Another precursor, commonly used in the synthesis of various heterocyclic compounds.
Naphthalene derivatives: Compounds with similar structural features, known for their wide range of biological activities, including antimicrobial and anticancer properties.
Propiedades
Fórmula molecular |
C25H20N2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
5-naphthalen-2-yl-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H20N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-17,25H,18H2 |
Clave InChI |
FPOLCCIYEGLIOS-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)




